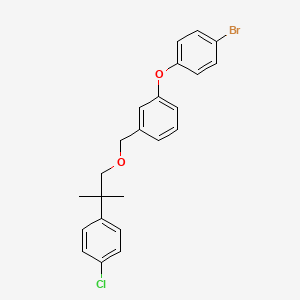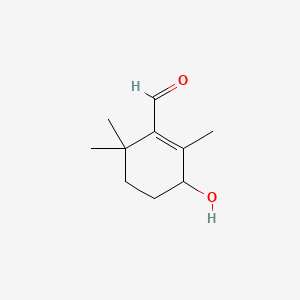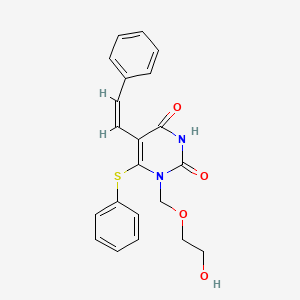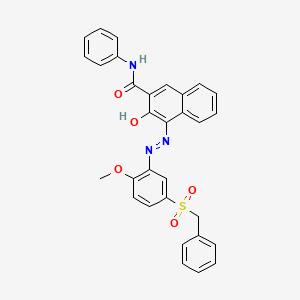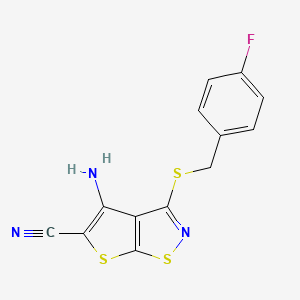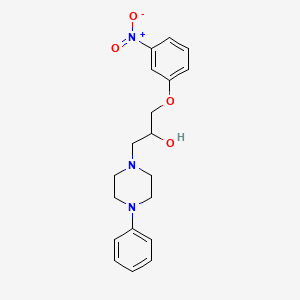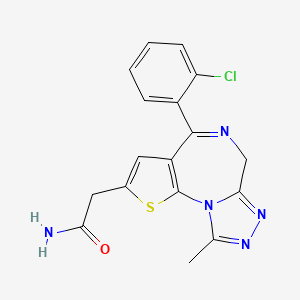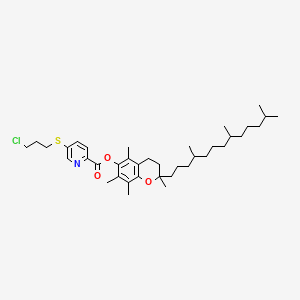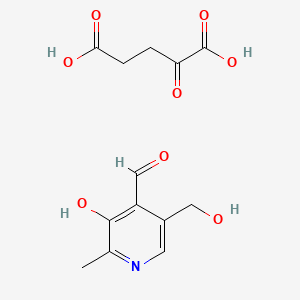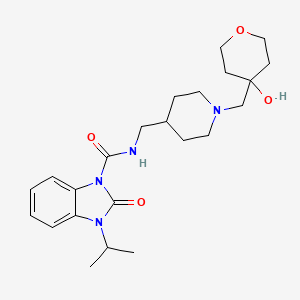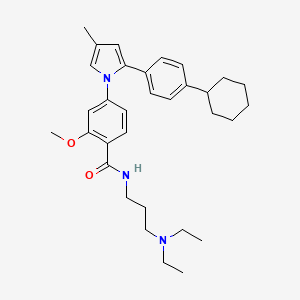
o-Anisamide, 4-(2-(p-cyclohexylphenyl)-4-methyl-1-pyrrolyl)-N-(3-(diethylamino)propyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
o-Anisamide, 4-(2-(p-cyclohexylphenyl)-4-methyl-1-pyrrolyl)-N-(3-(diethylamino)propyl)- is a complex organic compound that belongs to the class of amides This compound is characterized by its unique structure, which includes an anisamide core, a pyrrole ring, and a diethylamino propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of o-Anisamide, 4-(2-(p-cyclohexylphenyl)-4-methyl-1-pyrrolyl)-N-(3-(diethylamino)propyl)- typically involves multi-step organic reactions. The process may start with the preparation of the anisamide core, followed by the introduction of the pyrrole ring and the diethylamino propyl chain. Common reagents used in these reactions include anhydrous solvents, catalysts, and specific temperature and pressure conditions to ensure the desired product yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for efficiency, cost-effectiveness, and safety, with strict quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
o-Anisamide, 4-(2-(p-cyclohexylphenyl)-4-methyl-1-pyrrolyl)-N-(3-(diethylamino)propyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new derivatives.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It can serve as a building block for the synthesis of more complex molecules and materials.
Biology
In biological research, the compound may be investigated for its potential biological activity, including its interactions with biological targets and its effects on cellular processes.
Medicine
In medicinal chemistry, the compound could be explored for its potential therapeutic applications, such as its ability to interact with specific receptors or enzymes.
Industry
In the industrial sector, the compound may be used in the development of new materials, coatings, or other products that benefit from its unique chemical properties.
Mechanism of Action
The mechanism of action of o-Anisamide, 4-(2-(p-cyclohexylphenyl)-4-methyl-1-pyrrolyl)-N-(3-(diethylamino)propyl)- involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to various biological effects. The compound’s structure allows it to fit into specific binding sites, triggering a cascade of molecular events that result in its observed effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to o-Anisamide, 4-(2-(p-cyclohexylphenyl)-4-methyl-1-pyrrolyl)-N-(3-(diethylamino)propyl)- include other anisamide derivatives, pyrrole-containing compounds, and amides with similar functional groups.
Uniqueness
What sets this compound apart is its unique combination of structural elements, which may confer specific properties and reactivity that are not observed in other similar compounds. This uniqueness makes it a valuable subject of study in various scientific fields.
Properties
CAS No. |
93078-58-1 |
|---|---|
Molecular Formula |
C32H43N3O2 |
Molecular Weight |
501.7 g/mol |
IUPAC Name |
4-[2-(4-cyclohexylphenyl)-4-methylpyrrol-1-yl]-N-[3-(diethylamino)propyl]-2-methoxybenzamide |
InChI |
InChI=1S/C32H43N3O2/c1-5-34(6-2)20-10-19-33-32(36)29-18-17-28(22-31(29)37-4)35-23-24(3)21-30(35)27-15-13-26(14-16-27)25-11-8-7-9-12-25/h13-18,21-23,25H,5-12,19-20H2,1-4H3,(H,33,36) |
InChI Key |
REBSNJKNOLJEAL-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCNC(=O)C1=C(C=C(C=C1)N2C=C(C=C2C3=CC=C(C=C3)C4CCCCC4)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



